3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-a]pyrimidine N-oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of N-alkyl or N-acyl pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby blocking its activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 3-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
3-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and possesses various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
This compound has the molecular formula C9H15N and a molecular weight of approximately 135.23 g/mol. It is characterized by its pyrazolo-pyrimidine structure that contributes to its biological activities.
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted the anticancer potential of various derivatives of pyrazolo[1,5-a]pyrimidine through mechanisms involving the inhibition of specific cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Compounds demonstrated IC50 values ranging from 10 to 30 µM against these cell lines, indicating potent activity compared to standard chemotherapeutics .
Enzymatic Inhibition
The compound also acts as an inhibitor of specific enzymes involved in cancer progression and other diseases:
- Target Enzymes : mTOR (mammalian target of rapamycin) and various kinases.
- Inhibition Potency : Some derivatives have shown IC50 values in the low micromolar range for mTOR inhibition, suggesting their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, studies have reported antimicrobial activities against both bacterial and fungal strains:
- Tested Strains : Staphylococcus aureus (bacteria), Escherichia coli (bacteria), and Candida albicans (fungus).
- Results : The compound exhibited significant antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for various strains .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several methods including microwave-assisted synthesis and cyclocondensation reactions. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo-pyrimidine core can enhance biological activity:
Position | Modification Type | Effect on Activity |
---|---|---|
3 | Alkyl substitution | Increased anticancer potency |
6 | Halogenation | Enhanced enzymatic inhibition |
7 | Aromatic ring | Improved antimicrobial properties |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in different therapeutic areas:
- Case Study on Cancer Treatment :
- Case Study on Antimicrobial Resistance :
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H13N3/c1-2-7-6-10-11-5-3-4-9-8(7)11/h6,9H,2-5H2,1H3 |
InChI Key |
USKRXLUEGRAGNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2NCCCN2N=C1 |
Origin of Product |
United States |
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